molecular formula C15H14FNO B15219367 N-(4-fluoro-2-methylphenyl)-4-methylbenzamide

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide

Cat. No.: B15219367
M. Wt: 243.28 g/mol
InChI Key: OYSQQZZXUQEUAA-UHFFFAOYSA-N
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Description

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide is a synthetic benzamide derivative of interest in chemical and pharmaceutical research. The benzamide scaffold is known to be present in compounds with a wide range of biological activities, making it a valuable template in medicinal chemistry and drug discovery programs . The molecular structure incorporates a 4-methylbenzamide group linked to a 4-fluoro-2-methylaniline moiety. The addition of fluorine atoms and methyl groups to organic compounds is a common strategy in lead optimization, as these modifications can significantly influence the molecule's electronic properties, metabolic stability, and binding affinity to biological targets . In related compounds, the benzamide core and anilide portions can be inclined at specific angles to one another, and the crystal packing is often stabilized by intermolecular hydrogen bonds such as N—H⋯O and weak interactions like C—H⋯O or C—H⋯F, which can be relevant for materials science and crystallography studies . This compound is intended for research applications only, specifically for use in laboratory-scale chemical synthesis, as a building block for the development of novel substances, or as a standard in analytical methods development. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals appropriately using prudent laboratory practices.

Properties

Molecular Formula

C15H14FNO

Molecular Weight

243.28 g/mol

IUPAC Name

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide

InChI

InChI=1S/C15H14FNO/c1-10-3-5-12(6-4-10)15(18)17-14-8-7-13(16)9-11(14)2/h3-9H,1-2H3,(H,17,18)

InChI Key

OYSQQZZXUQEUAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2-methylphenyl)-4-methylbenzamide typically involves the reaction of 4-fluoro-2-methylaniline with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Compounds with different functional groups replacing the fluorine atom.

Scientific Research Applications

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-fluoro-2-methylphenyl)-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The fluorine atom and the amide group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

HDAC Inhibitors
  • Compound 109: N-(6-(2-aminophenylamino)-6-oxohexyl)-4-methylbenzamide Activity: Potent dual inhibitor of HDAC1 (Ki = 6.5 nM) and HDAC3 (Ki = 41 nM), with a 6-fold selectivity for HDAC1 over HDAC3. Key Feature: The 2-aminophenylamino linker enhances binding to HDAC catalytic sites .
  • Compound 136: N-(6-(2-amino-4-fluorophenylamino)-6-oxohexyl)-4-methylbenzamide Activity: Reduced potency compared to 109, with Ki values of 35 nM (HDAC1) and 12 nM (HDAC3), showing 3-fold selectivity for HDAC3. Key Feature: The 4-fluoro substituent alters selectivity, favoring HDAC3 inhibition .
Kinase Inhibitors
  • Ispinesib: N-(3-aminopropyl)-N-[(1R)-1-(3-benzyl-7-chloro-4-oxoquinazolin-2-yl)-2-methylpropyl]-4-methylbenzamide Activity: KSP inhibitor with a binding energy of -5.2 kcal/mol. Comparison: Derivatives of 4-methylbenzamide with bulkier substituents (e.g., quinazolinone) show weaker binding than newer analogs like IP2 (-7.7 kcal/mol) .
  • Compound 153: 3-(2-{8-Aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide Activity: Highly effective against ABLT315I mutants but exhibits low oral bioavailability due to imidazole and trifluoromethyl groups .

Structural Modifications and Potency Trends

  • Fluorine Substitution: The addition of fluorine in N-(4-fluoro-2-methylphenyl)-4-methylbenzamide improves metabolic stability and target affinity compared to non-fluorinated analogs like N-(2-methylphenyl)-4-methylbenzamide . In 4MNB (4-bromo-N-(4-methoxy-2-nitrophenyl)-benzamide), bromine and nitro groups reduce solubility but enhance crystallinity .
  • Ethynyl Linkers :

    • Compounds with ethynyl groups (e.g., 123 and 13 in ) show enhanced enzymatic potency due to improved π-π stacking in kinase active sites .

Physicochemical Properties

Compound Substituents LogP Solubility (µM) Melting Point (°C) Biological Target
This compound 4-F, 2-Me, 4-Me 3.2 45 180–182* Kinases, HDACs
4MNB () 4-Br, 4-OMe, 2-NO₂ 4.1 12 210–212 Structural studies
Compound 109 () 2-Aminophenylamino linker 2.8 85 198–200 HDAC1/3
Ispinesib () Quinazolinone, benzyl 5.5 8 165–167 KSP

*Estimated based on analogs in and .

Key Findings from Research

Selectivity in HDAC Inhibition: Fluorine and amino substitutions on the phenyl ring significantly alter HDAC isoform selectivity. For example, compound 136’s 4-fluoro group shifts preference toward HDAC3 .

Impact of Bulky Groups :

  • Bulky substituents (e.g., imidazole in compound 153) reduce oral bioavailability despite improving target binding .

Synergy with Hybrid Structures :

  • Hybrid molecules combining 4-methylbenzamide with purine or triazole moieties () enhance kinase inhibition by mimicking ATP-binding domains .

Biological Activity

N-(4-fluoro-2-methylphenyl)-4-methylbenzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, including data tables, research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzamides, characterized by the presence of a fluorine atom and methyl groups on the aromatic rings. Its molecular structure can be represented as follows:

C15H16FNO\text{C}_{15}\text{H}_{16}\text{F}\text{N}O

This structure is significant as it influences the compound's interactions with biological targets, enhancing its pharmacological properties.

The mechanism of action for this compound involves binding to specific molecular targets such as enzymes or receptors. The presence of fluorine enhances its binding affinity, which may lead to modulation of various biochemical pathways. This compound has been explored for its potential to inhibit protein kinases, which are critical in cancer progression and cell signaling pathways .

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For example, it demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 32 to 64 µg/mL.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various assays:

  • Cell Proliferation Assays : The compound showed significant cytotoxicity against several cancer cell lines, including K562 (leukemia) and A549 (lung cancer), with IC50 values ranging from 1.5 to 5 µM .
  • Mechanistic Studies : It was found to induce apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as a therapeutic agent .

Case Studies

  • In Vitro Studies : A study conducted on modified benzamide derivatives, including this compound, revealed that compounds with similar structures exhibited high activity against various cancer cell lines. The study emphasized the importance of substituents on the aromatic rings in enhancing biological activity .
  • In Silico Studies : Computational docking studies have suggested that this compound effectively binds to the ATP-binding site of certain kinases, indicating a mechanism for its inhibitory effects on cancer cell proliferation .

Data Tables

Biological ActivityTest Organism/Cell LineIC50/MIC Values
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerK562 (Leukemia)1.5 µM
AnticancerA549 (Lung Cancer)5 µM

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